molecular formula C21H13N3OS2 B2746618 N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide CAS No. 681174-11-8

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2746618
CAS No.: 681174-11-8
M. Wt: 387.48
InChI Key: WPVLNNAIOXEHRC-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is a bifunctional benzothiazole derivative characterized by a carboxamide linkage at position 6 of the benzothiazole ring and a 4-(1,3-benzothiazol-2-yl)phenyl substituent. Its structure enables dual interactions with biological targets, such as kinases or microbial enzymes, through hydrogen bonding and π-π stacking via the benzothiazole moieties .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3OS2/c25-20(14-7-10-16-19(11-14)26-12-22-16)23-15-8-5-13(6-9-15)21-24-17-3-1-2-4-18(17)27-21/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVLNNAIOXEHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide typically involves the reaction of 2-aminobenzothiazole with 4-(1,3-benzothiazol-2-yl)benzoic acid. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Mechanistic Insights

  • Dimer Induction: Monovalent TAK632 promotes BRAF dimerization (sedimentation coefficient ~4), enabling allosteric inhibition . In contrast, bivalent TAK analogs fail to induce dimers, explaining their reduced efficacy .
  • Structural Inactivity : N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide’s inactivity against MMP-9 underscores the critical role of substituent positioning and electronic effects .

Research Findings and Data Tables

Table 1: BRAF Inhibitory Activity of Selected Compounds

Compound BRAFWT IC50 (nM) BRAFV600E IC50 (nM) Reference
TAK632 (Monovalent) 3.23 4.46
TAK-2-TAK (Bivalent) 132 73.9
TAK-4-TAK (Bivalent) 90.2 73.8
Vemurafenib ~10 ~30

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Compound MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. M. tuberculosis Reference
6-Fluoro-benzothiazole-triazole hybrid 12.5 N/A
6-Nitro-benzothiazole-triazole hybrid N/A 6.25
Ampicillin (Control) 12.5 N/A

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H12N2S2
  • CAS Number : [insert CAS number if available]

The benzothiazole moiety is known for its role in various pharmacological activities, including antimicrobial and anticancer effects. The specific arrangement of functional groups in this compound enhances its interaction with biological targets.

Antimicrobial Activity

One of the notable biological activities of this compound is its antimicrobial properties . Studies have shown that benzothiazole derivatives exhibit significant activity against various bacterial strains and fungi. For instance:

  • In vitro studies indicate that this compound can inhibit the growth of Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment.
  • The compound has also demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile .

Anticancer Activity

Research indicates that benzothiazole derivatives possess anticancer properties . This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)15.9
HCT116 (Colon Cancer)21.5
A549 (Lung Cancer)25.9

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzothiazole derivatives. Compounds similar to this compound have shown potential in preventing neurodegeneration and improving cognitive function in animal models .

The primary mechanism of action for this compound appears to involve the inhibition of critical enzymes or pathways associated with disease processes:

  • Inhibition of DprE1 : This enzyme is crucial for the survival of Mycobacterium tuberculosis. The compound's ability to inhibit DprE1 suggests a targeted approach for developing anti-tubercular agents.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Derivatives : Starting materials are reacted under controlled conditions using catalysts.
  • Coupling Reaction : The benzothiazole derivative is coupled with an appropriate amine to form the final product.

This multi-step synthesis highlights the complexity involved in producing this compound while ensuring high yield and purity.

Case Studies

Several case studies have been published regarding the biological activity of similar benzothiazole compounds:

  • Antitubercular Activity : A study demonstrated that derivatives similar to this compound effectively reduced bacterial load in infected mice models.
  • Cytotoxicity Assays : In vitro assays showed that certain analogs exhibited significant cytotoxic effects on cancer cell lines with minimal toxicity to normal cells .

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